molecular formula C17H15FN6O3 B2617215 N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 674818-35-0

N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2617215
CAS No.: 674818-35-0
M. Wt: 370.344
InChI Key: PLORSGIYKNHMGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyrimidine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, fluorophenyl, and methoxyphenyl groups would likely have significant effects on the compound’s overall structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is often involved in reactions that lead to the formation or breaking of nitrogen-oxygen bonds. The fluorophenyl and methoxyphenyl groups could also participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Gorle et al. (2016) focused on the synthesis of pyrimidine derivatives linked with morpholinophenyl derivatives, which showed significant larvicidal activity against third instar larvae. This suggests the potential of pyrimidine derivatives in developing bioactive compounds for pest control (Gorle et al., 2016).

Fluorescence Properties

  • Al-Dirbashi et al. (1998) characterized the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives, demonstrating their application in the detection of certain compounds using laser-induced fluorescence. This indicates the potential utility of similar nitro-substituted compounds in analytical chemistry and diagnostics (Al-Dirbashi et al., 1998).

Pyrimidine Reactions and Rearrangements

  • Research by Brown and Lee (1970) on the thermal rearrangement of methoxypyrimidines to N-methyl-2(or 4)-oxopyrimidines adds to the understanding of pyrimidine chemistry and provides insight into potential synthetic pathways for creating novel pyrimidine-based compounds (Brown & Lee, 1970).

Anticancer Activity

  • A study by Zhang et al. (2007) on the synthesis and SAR of triazolopyrimidines as anticancer agents underscores the potential of pyrimidine derivatives in developing new treatments for cancer. The unique mechanism of tubulin inhibition by these compounds highlights the diversity of biological targets that can be addressed through pyrimidine chemistry (Zhang et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information about this compound, it’s difficult to predict its mechanism of action .

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research. Future work could involve exploring its synthesis, properties, and potential applications .

Properties

IUPAC Name

4-N-(2-fluorophenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-27-11-8-6-10(7-9-11)20-17-22-15(19)14(24(25)26)16(23-17)21-13-5-3-2-4-12(13)18/h2-9H,1H3,(H4,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLORSGIYKNHMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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